molecular formula C11H20O2 B8377277 Methyl 2-(1,1-dimethylethyl)-2-methyl-4-pentenoate

Methyl 2-(1,1-dimethylethyl)-2-methyl-4-pentenoate

Cat. No. B8377277
M. Wt: 184.27 g/mol
InChI Key: PSOWAHORXMTFRJ-UHFFFAOYSA-N
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Patent
US06066666

Procedure details

A solution of the olefinic ester, methyl 2-(1,1-dimethylethyl)-2-methyl-4-pentenoate (2.76 g, 15 mmol), in dry CH2Cl2 (60 mL) was reacted with ozone at -78° C. When excess ozone was observed (blue coloration), nitrogen was bubbled through the solution, and Ph3P (5.90 g, 22.5 mmol) was added in one portion while stirring. The system was allowed to warm to room temperature (ca. 2 h) and stirred for 2 more hours. The solvent was removed in vacuo and the residue triturated with hexanes (150 mL). The precipitated Ph3PO (ca. 5.78g) was filtered off and the filtrate concentrated in vacuo to give 2.80 g of the crude product as a colorless viscous residue. Flash chromatography over silica gel (hexanes-EtOAc, 19:1) afforded 2.12 g (76%) of the aldehyde as a colorless oil.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.9 g
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]([CH3:13])([CH2:10][CH:11]=C)[C:6]([O:8][CH3:9])=[O:7])([CH3:4])[CH3:3].[O:14]=[O+][O-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[CH3:1][C:2]([C:5]([CH3:13])([CH2:10][CH:11]=[O:14])[C:6]([O:8][CH3:9])=[O:7])([CH3:4])[CH3:3]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.76 g
Type
reactant
Smiles
CC(C)(C)C(C(=O)OC)(CC=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
STIRRING
Type
STIRRING
Details
stirred for 2 more hours
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with hexanes (150 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated Ph3PO (ca. 5.78g) was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 2.80 g of the crude product as a colorless viscous residue

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C(C(=O)OC)(CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.